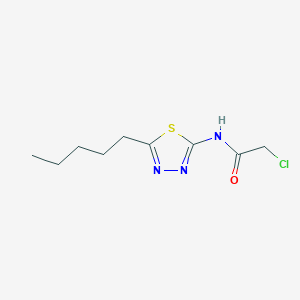

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

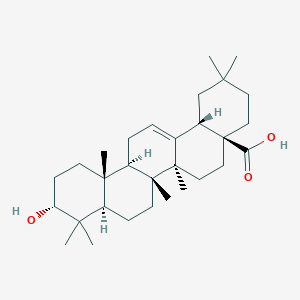

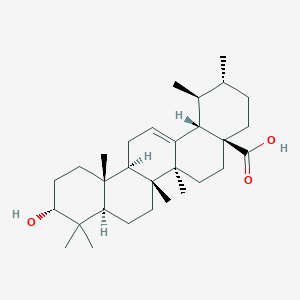

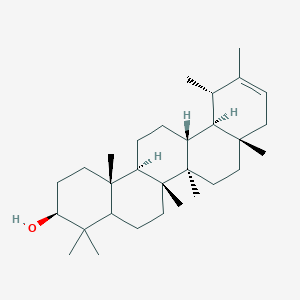

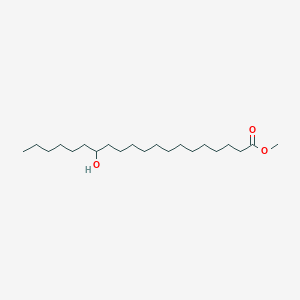

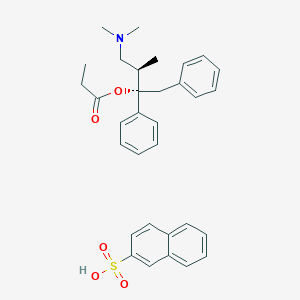

The compound 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that is derived from thiadiazole. Thiadiazoles are a class of compounds known for their diverse range of biological activities, including antimicrobial properties. The specific structure of this compound includes a thiadiazole ring substituted with a pentyl chain and a chloroacetamide group, which may contribute to its potential as a bioactive molecule.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate leads to the formation of 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which can then be used to synthesize various heterocyclic derivatives with different rings such as coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene . This suggests that a similar approach could be used to synthesize the compound , with modifications to the length of the alkyl chain and the functional groups involved.

Molecular Structure Analysis

The molecular structure of a related compound, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by crystallography. In this structure, the chlorophenyl ring is oriented at a slight angle to the thiazole ring, and molecules are linked via intermolecular interactions to form chains in the crystal . This information provides insight into how chloroacetamide-substituted thiadiazoles might interact in the solid state, which could be relevant for understanding the physical properties and reactivity of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide.

Chemical Reactions Analysis

While specific reactions of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide are not detailed in the provided papers, the literature on similar compounds can offer some predictions. The presence of the chloroacetamide group could make the compound a candidate for further functionalization through nucleophilic substitution reactions. Additionally, the heterocyclic thiadiazole core could engage in various chemical transformations, potentially leading to the formation of new rings or the introduction of additional functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide can be inferred from related compounds. For example, the synthesis of nonionic surface active agents from similar molecules suggests that these compounds may exhibit surface activity, which could be relevant for applications in detergents or emulsifiers . The antimicrobial activity of related compounds also indicates that 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide might possess similar bioactive properties, which could be explored for potential use in antibacterial applications .

科学的研究の応用

Structural Analysis and Intermolecular Interactions

Compounds related to 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, such as those with difluoromethyl groups and halophenyl groups, have been structurally characterized to reveal 'V' shaped molecular configurations and a variety of intermolecular interactions. These interactions, including hydrogen bonds and π interactions, contribute to the formation of 3-D arrays in the crystal structures of these compounds. Such detailed structural analyses are fundamental in understanding the chemical properties and potential applications of these molecules in material science and molecular engineering (Boechat et al., 2011).

Synthesis Techniques and Derivative Compounds

Research has focused on synthesizing novel derivatives of 1,3,4-thiadiazole compounds using various catalytic methods. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were efficiently synthesized through carbodiimide condensation. These methodologies facilitate the creation of a diverse array of thiadiazole derivatives with potential applications in pharmaceuticals and agrochemicals due to their structural diversity and bioactive properties (Yu et al., 2014).

Biological Activities and Therapeutic Potentials

Thiadiazole derivatives, including those structurally related to 2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their antitumor and antioxidant properties. The synthesis of various N-substituted-2-amino-1,3,4-thiadiazoles has led to compounds exhibiting promising activities in preliminary screenings. Such research underscores the therapeutic potential of thiadiazole derivatives in developing new anticancer and antioxidant agents (Hamama et al., 2013).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

特性

IUPAC Name |

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3OS/c1-2-3-4-5-8-12-13-9(15-8)11-7(14)6-10/h2-6H2,1H3,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVDUFOQEMNCNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367974 |

Source

|

| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

CAS RN |

15777-49-8 |

Source

|

| Record name | 2-Chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。